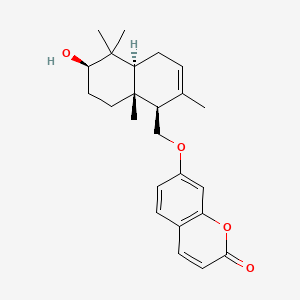![molecular formula C23H24FN5O2 B1672678 5-Fluoro-N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-1H-indole-2-carboxamide CAS No. 939055-18-2](/img/structure/B1672678.png)
5-Fluoro-N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-1H-indole-2-carboxamide
Overview
Description
Scientific Research Applications
FIPI has a wide range of scientific research applications, including:
Mechanism of Action
FIPI exerts its effects by inhibiting the activity of phospholipase D (PLD). PLD is an enzyme involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA), a lipid second messenger that plays a crucial role in various cellular processes . By inhibiting PLD, FIPI disrupts the production of PA, thereby affecting processes such as cell spreading, stress fiber formation, and chemotaxis . The molecular targets of FIPI include PLD1 and PLD2, and it interferes with the signaling pathways involving these enzymes .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-indolyl deschlorohalopemide plays a crucial role in biochemical reactions by inhibiting the activity of phospholipase D (PLD). PLD is an enzyme involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA), a lipid second messenger that regulates various cellular processes. FIPI free base inhibits both PLD1 and PLD2 isoforms with IC50 values of approximately 25 nM and 20 nM, respectively . By inhibiting PLD, 5-Fluoro-2-indolyl deschlorohalopemide disrupts the regulation of the F-actin cytoskeleton, cell spreading, and chemotaxis . This compound also interacts with other biomolecules, such as epidermal growth factor receptor (EGFR) and phospholipase C-γ1 (PLC-γ1), affecting their signaling pathways .
Cellular Effects
5-Fluoro-2-indolyl deschlorohalopemide has significant effects on various types of cells and cellular processes. In human breast cancer cells, FIPI free base potently blocks epidermal growth factor (EGF)-induced calcium signaling, which is crucial for cell migration . This inhibition of calcium release is achieved without markedly changing the expression levels or phosphorylation patterns of EGFR, HER2, AKT, MAPK p42/44, and PLC-γ1 . Additionally, 5-Fluoro-2-indolyl deschlorohalopemide affects the cellular lipidome and endosomal sorting towards the Golgi apparatus, altering endosome morphology and increasing endosomal tubulation and size .
Molecular Mechanism
The molecular mechanism of 5-Fluoro-2-indolyl deschlorohalopemide involves its selective inhibition of PLD1 and PLD2. By binding to these enzymes, FIPI free base prevents the hydrolysis of phosphatidylcholine to phosphatidic acid, thereby disrupting downstream signaling pathways that rely on PA as a second messenger . This inhibition affects various cellular processes, including cytoskeletal reorganization, cell spreading, and chemotaxis . Additionally, 5-Fluoro-2-indolyl deschlorohalopemide’s interaction with EGFR and PLC-γ1 further modulates cell signaling pathways, impacting cell migration and other functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-indolyl deschlorohalopemide can change over time. Studies have shown that FIPI free base remains stable under specific storage conditions, such as -20°C for up to three years in powder form and one year in solution . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to 5-Fluoro-2-indolyl deschlorohalopemide results in sustained inhibition of PLD activity and associated cellular processes .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-indolyl deschlorohalopemide vary with different dosages in animal models. At low concentrations, FIPI free base effectively inhibits PLD activity without causing significant side effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular metabolism and overall health . Studies have demonstrated that the compound’s potency in vivo is greater than in vitro, with significant effects observed at nanomolar concentrations .
Metabolic Pathways
5-Fluoro-2-indolyl deschlorohalopemide is involved in metabolic pathways related to lipid signaling and metabolism. By inhibiting PLD, FIPI free base disrupts the production of phosphatidic acid, affecting downstream signaling pathways that regulate various cellular processes . This inhibition can alter metabolic flux and metabolite levels, impacting cellular functions such as membrane transport, cytoskeletal organization, and cell migration .
Transport and Distribution
Within cells and tissues, 5-Fluoro-2-indolyl deschlorohalopemide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of FIPI free base are crucial for its effectiveness in inhibiting PLD activity and modulating cellular processes .
Subcellular Localization
The subcellular localization of 5-Fluoro-2-indolyl deschlorohalopemide plays a significant role in its activity and function. FIPI free base is primarily localized in the cytoplasm, where it interacts with PLD and other biomolecules involved in lipid signaling . This localization is essential for the compound’s ability to inhibit PLD activity and affect downstream signaling pathways . Additionally, targeting signals and post-translational modifications may direct 5-Fluoro-2-indolyl deschlorohalopemide to specific compartments or organelles, further influencing its function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-indolyl deschlorohalopemide involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Fluorination: The indole core is then subjected to electrophilic fluorination using a fluorinating agent such as Selectfluor.
Deschlorohalopemide Derivatization: The fluorinated indole is further reacted with deschlorohalopemide to form the final compound, 5-fluoro-2-indolyl deschlorohalopemide.
Industrial Production Methods
Industrial production of FIPI follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
FIPI undergoes several types of chemical reactions, including:
Oxidation: FIPI can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the indole ring to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized indole derivatives, which can be further studied for their biological activities .
Comparison with Similar Compounds
FIPI is unique in its potent inhibition of both PLD1 and PLD2. Similar compounds include:
Halopemide: The parent compound of FIPI, which also inhibits PLD but with lower potency.
VU0155069: Another PLD inhibitor with different structural features and specificity.
ML395: A selective PLD2 inhibitor with distinct chemical properties.
FIPI stands out due to its high potency and ability to inhibit both PLD1 and PLD2, making it a valuable tool in research applications .
properties
IUPAC Name |
5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHABRXRGDLASIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587488 | |
| Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939055-18-2 | |
| Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





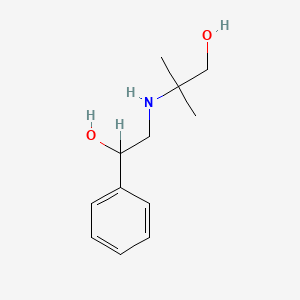
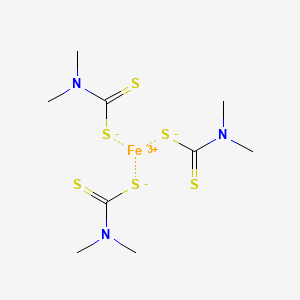


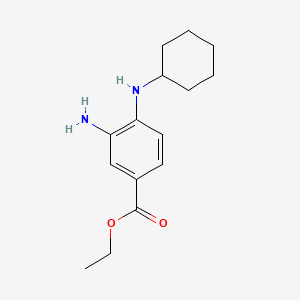
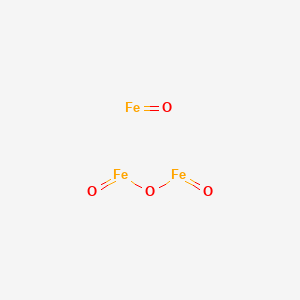
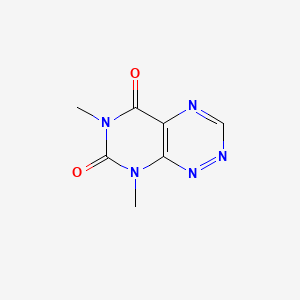
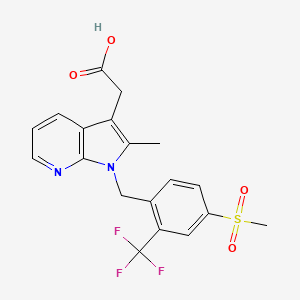
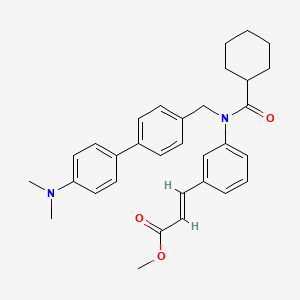
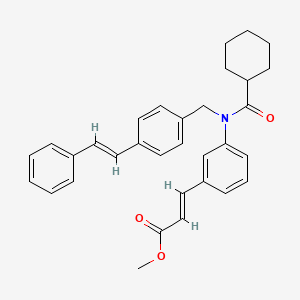
![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)
